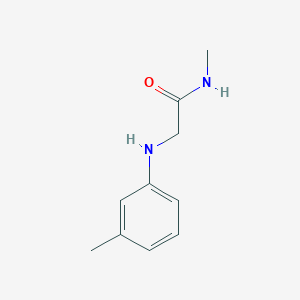

N-methyl-2-(3-methylanilino)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-(3-methylanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-4-3-5-9(6-8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCXSUKMCZZMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural and Functional Differences

- Electron-Donating vs. Nitro groups () increase molecular weight and polarity, likely reducing bioavailability but improving binding to polar targets .

- Heterocyclic vs. Aromatic Substituents: Thiazole (Pritelivir, ) and thiadiazole () substituents introduce heteroatoms, enabling hydrogen bonding and π-stacking interactions critical for antiviral activity .

Agrochemical vs. Pharmaceutical Applications :

Spectroscopic and Toxicological Data

- Spectroscopy : Analogs like N-(3-acetyl-2-thienyl)acetamides () are characterized using NMR, IR, and MS, suggesting similar methodologies for the target compound .

- Toxicology: Limited data for the target compound, but cyanoacetamide () highlights the need for thorough toxicological profiling of novel acetamides .

Preparation Methods

Alkylation of 3-Methylaniline with Chloroacetamide Derivatives

A widely employed method involves the nucleophilic substitution of chloroacetamide derivatives with 3-methylaniline. This approach leverages the reactivity of the amine group to form the target acetamide. In one protocol, ethyl chloroacetate reacts with 3-methylaniline in ethanol/water under controlled temperatures (5–100°C) . The exothermic reaction generates an intermediate, which is subsequently precipitated via ethanol addition and purified by crystallization.

Reaction Conditions and Yield Analysis

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Solvent System | Ethanol/Water | |

| Temperature Range | 5–100°C | |

| Yield | 66% | |

| Purification Method | Crystallization (Ethanol) |

This method’s moderate yield stems from competing side reactions, such as over-alkylation or hydrolysis of the ester intermediate. Optimizing the molar ratio of 3-methylaniline to ethyl chloroacetate (≥2:1) minimizes byproducts, as excess amine ensures complete conversion .

Microwave-Assisted Synthesis Using Trimethyl Orthoacetate

Microwave irradiation enhances reaction efficiency by reducing processing times and improving yields. A modified protocol from N-methylacetamide synthesis applies trimethyl orthoacetate and 3-methylaniline hydrochloride in methanol under microwave conditions (135°C, 15 minutes) . The reaction proceeds via acid-catalyzed transamidation, yielding the target compound in near-quantitative purity after vacuum concentration.

Key Advantages of Microwave Synthesis

-

Reduced Reaction Time : 15 minutes vs. 24 hours for conventional heating .

-

High Purity : Minimal purification required due to suppressed side reactions .

-

Scalability : Compatible with batch processing up to 0.1 mol scale .

Despite these benefits, microwave methods require specialized equipment and precise pressure control to prevent vessel overpressurization .

Protection-Deprotection Strategy with Boc Groups

A patent-pending method employs glycine methyl ester hydrochloride as a starting material, protecting the amino group with tert-Butyl dicarbonate before coupling with 3-methylaniline . The Boc-protected intermediate undergoes aminolysis with 3-methylaniline in methyl tert-butyl ether (MTBE) under nitrogen, followed by hydrochloric acid-mediated deprotection to yield the final product.

Stepwise Synthesis Overview

-

Amino Protection :

-

Aminolysis Reaction :

-

Deprotection and Salification :

This method’s strength lies in its high purity outputs and compatibility with large-scale production. However, the multi-step process increases operational complexity and cost.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for N-Methyl-2-(3-Methylanilino)Acetamide Synthesis

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Alkylation (Ethanol) | 66 | 95 | 24 h | Moderate |

| Microwave Irradiation | ~99 | >99 | 0.25 h | High |

| Boc Protection | 90.5 | 99 | 27 h | High |

Microwave-assisted synthesis excels in speed and purity but demands advanced infrastructure. The Boc strategy balances yield and scalability, making it preferable for industrial applications.

Q & A

Q. What are the recommended synthetic routes for N-methyl-2-(3-methylanilino)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or condensation reactions between 3-methylaniline derivatives and activated acetamide precursors. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt or direct acylation with acetyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization parameters : Temperature control (0–25°C for exothermic reactions), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios (1.2–1.5 equivalents of acylating agent to prevent side reactions) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- ¹H/¹³C NMR : Prioritize signals for the methyl group on the aniline ring (δ ~2.3 ppm in ¹H NMR) and the acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure.

- FT-IR : Look for N-H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

Q. What preliminary biological screening approaches are appropriate for assessing the pharmacological potential of this compound?

- In vitro assays :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- ADME profiling : Solubility (shake-flask method), metabolic stability in liver microsomes, and plasma protein binding (ultrafiltration) .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography with SHELX software to resolve structural ambiguities in this compound derivatives?

Q. What computational strategies are recommended for predicting the target interactions of this compound, particularly when experimental data is limited?

- Molecular docking : Use AutoDock Vina or Glide with homology-modeled targets (e.g., GPCRs or kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free-energy calculations (MM/PBSA) .

- Pharmacophore mapping : Align with known acetamide-based inhibitors (e.g., antiviral or anticancer agents) using LigandScout .

Q. How should researchers address contradictory bioactivity results between in vitro and in vivo models for this compound analogs?

- Dosage adjustments : Account for pharmacokinetic differences (e.g., bioavailability via oral vs. IV routes) using allometric scaling .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in plasma and tissue homogenates .

- Species-specific factors : Compare cytochrome P450 isoform expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.